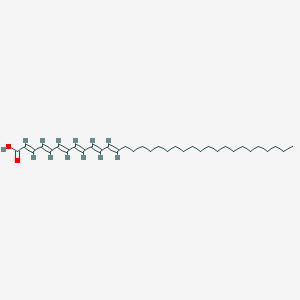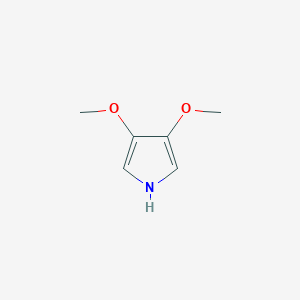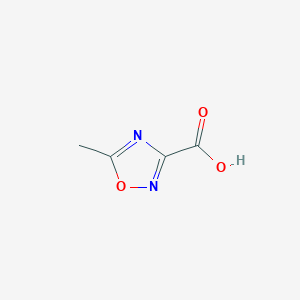
Tetratriacontahexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetratriacontahexaenoic acid (TTA) is a polyunsaturated fatty acid (PUFA) that belongs to the omega-3 family. It is a long-chain fatty acid that contains 34 carbon atoms and six double bonds, with the first double bond located at the third carbon atom from the omega end. TTA is found in trace amounts in some marine organisms, such as fish and algae, and has been the subject of scientific research due to its potential health benefits.
Mecanismo De Acción
Tetratriacontahexaenoic acid exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also regulates lipid metabolism and reduces oxidative stress, which can contribute to the development of chronic diseases.
Efectos Bioquímicos Y Fisiológicos
Tetratriacontahexaenoic acid has been shown to have a range of biochemical and physiological effects, including the modulation of lipid metabolism, the reduction of inflammation, and the improvement of cognitive function. It has also been demonstrated to have anti-tumor properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetratriacontahexaenoic acid has advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain and study. However, its low abundance in natural sources can make it difficult to obtain in large quantities for experiments. Additionally, the instability of Tetratriacontahexaenoic acid can pose challenges for its storage and use in experiments.
Direcciones Futuras
There are several future directions for research on Tetratriacontahexaenoic acid. One potential area of study is its role in the prevention and treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanisms of action of Tetratriacontahexaenoic acid and its interactions with other compounds in the body.
Métodos De Síntesis
Tetratriacontahexaenoic acid can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of elongation and desaturation reactions. However, the yield of Tetratriacontahexaenoic acid from this method is low, and alternative methods, such as chemical synthesis and microbial fermentation, have been developed.
Aplicaciones Científicas De Investigación
Tetratriacontahexaenoic acid has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its role in improving cardiovascular health and reducing the risk of metabolic disorders.
Propiedades
Número CAS |
102250-17-9 |
|---|---|
Nombre del producto |
Tetratriacontahexaenoic acid |
Fórmula molecular |
C34H56O2 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E)-tetratriaconta-2,4,6,8,10,12-hexaenoic acid |
InChI |
InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h22-33H,2-21H2,1H3,(H,35,36)/b23-22+,25-24+,27-26+,29-28+,31-30+,33-32+ |
Clave InChI |
IJYBHDGRRVVDCR-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |
Sinónimos |
C34-hexaenoate cis-17,20,23,26,29,31-tetratriacontahexaenoic acid tetratriacontahexaenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)










